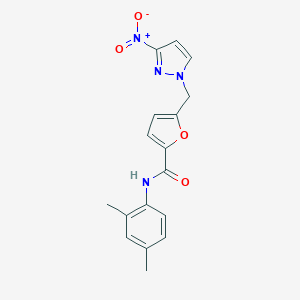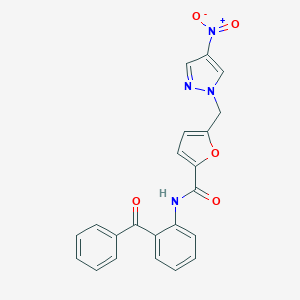
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific targets in cells. In cancer cells, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. In insects, this compound targets the nervous system, causing paralysis and death. In plants, this compound has been found to regulate the activity of various enzymes involved in growth and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. In insects, this compound causes paralysis and death by targeting the nervous system. In plants, this compound enhances growth and development by regulating the activity of various enzymes.
実験室実験の利点と制限
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, including its potential applications in drug development, insect control, and agriculture. In drug development, this compound may be a promising candidate for the treatment of cancer. Insecticides containing this compound may also be developed further to control insect populations. Additionally, this compound may be used to regulate plant growth and development in agriculture. Further research is needed to fully understand the potential of this compound in these fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and low toxicity make it a promising candidate for drug development, insect control, and agriculture. Further research is needed to fully understand the potential of this compound in these fields.
合成法
The synthesis of 4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 2,3-dichlorobenzoyl chloride with 1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base. The resulting product is then chlorinated to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, and it is now a well-established method in the scientific community.
科学的研究の応用
4-chloro-N-(2,3-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, insecticide development, and plant growth regulation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Insecticides containing this compound have also been developed, which have shown promising results in controlling insect populations. Additionally, this compound has been found to enhance plant growth and development, making it a potential candidate for use in agriculture.
特性
分子式 |
C12H10Cl3N3O |
|---|---|
分子量 |
318.6 g/mol |
IUPAC名 |
4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Cl3N3O/c1-6-9(14)11(18(2)17-6)12(19)16-8-5-3-4-7(13)10(8)15/h3-5H,1-2H3,(H,16,19) |
InChIキー |
QWYTUOAQJMBGQF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
正規SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)





![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)


![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)

![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)

